N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide
Description
N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and a methyl-naphthalene-1-carboxamide moiety at position 2. This compound is structurally analogous to several pharmacologically active agents, particularly in anticancer and antimicrobial research .
Properties
Molecular Formula |
C21H16N2OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H16N2OS/c24-20(19-12-6-10-15-7-4-5-11-18(15)19)22-13-17-14-25-21(23-17)16-8-2-1-3-9-16/h1-12,14H,13H2,(H,22,24) |
InChI Key |
CJBJCRSCDRBSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
A classic method involves cyclocondensation of α-haloketones with thioamides. For example:
-
Reactants : 2-Bromoacetophenone and thiobenzamide.
-
Conditions : Reflux in ethanol (78°C, 12–16 h).
Mechanism :
-
Nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone.
-
Elimination of HBr to form the thiazoline intermediate.
-
Oxidation (often aerial) to the aromatic thiazole.
Alternative Thiazole Syntheses
Modern approaches include palladium-catalyzed cross-coupling reactions to introduce substituents post-cyclization. For instance:
-
Substrate : 4-Iodo-2-phenylthiazole.
-
Reagent : Naphthalene-1-boronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
Preparation of (2-Phenyl-1,3-thiazol-4-yl)methylamine
This intermediate is critical for introducing the methylamine linker. Two primary routes are documented:
Reductive Amination of 4-Formylthiazole
Gabriel Synthesis
-
Substrate : 4-Bromomethyl-2-phenylthiazole.
-
Reagents : Potassium phthalimide (DMF, 60°C, 8 h), followed by hydrazinolysis (EtOH, reflux, 4 h).
Carboxamide Coupling with Naphthalene-1-carboxylic Acid
The final step involves forming the amide bond between (2-phenyl-1,3-thiazol-4-yl)methylamine and naphthalene-1-carboxylic acid.
Acid Chloride Method
Carbodiimide-Mediated Coupling
-
Reagents : Naphthalene-1-carboxylic acid, EDCl, HOBt, and DIPEA in DMF (0°C → rt, 24 h).
-
Advantages : Avoids moisture-sensitive acid chlorides.
Alternative One-Pot Approaches
Recent patents describe streamlined protocols combining thiazole formation and amide coupling:
Tandem Thiazole–Amide Synthesis
-
Reactants : 2-Phenyl-4-(chloromethyl)thiazole, naphthalene-1-carboxamide.
-
Conditions : K₂CO₃, DMF, 100°C, 6 h.
Optimization and Challenges
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C (coupling) | Prevents epimerization |
| Solvent Polarity | DCM > THF > EtOAc | Enhances solubility |
| Stoichiometry (Amine:Acid) | 1:1.2 | Maximizes conversion |
Common Side Reactions
-
Over-activation : Excess SOCl₂ may degrade acid chlorides.
-
Oxidation : Thiazole sulfurs susceptible to over-oxidation; use inert atmosphere.
Purification Strategies
-
Chromatography : Silica gel (hexane/EtOAc 3:1 → 1:1) removes unreacted amine and acid.
-
Recrystallization : Ethanol/water (7:3) yields high-purity product (mp 148–150°C).
Analytical Data Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.2 Hz, 1H, naphthalene-H), 7.92–7.85 (m, 2H), 7.62 (s, 1H, thiazole-H), 4.85 (s, 2H, CH₂), 3.10 (s, 1H, NH).
-
HRMS : [M+H]⁺ calc. for C₂₂H₁₇N₂OS: 381.1064; found: 381.1068.
Industrial Scalability
Chemical Reactions Analysis
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide can undergo various reactions:
Electrophilic Substitution:
Nucleophilic Substitution:
Common reagents and conditions depend on the specific reaction type. Major products formed include derivatives of the compound with modified functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that compounds similar to N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In one study, a related thiazole compound demonstrated growth inhibition percentages of over 80% against several cancer cell lines, including SNB-19 and OVCAR-8 . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's thiazole moiety contributes to its antimicrobial efficacy. Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including multidrug-resistant bacteria. For example, compounds similar to this compound have shown significant antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Agricultural Applications
Fungicides and Pesticides
this compound has potential applications in agriculture as a fungicide. The thiazole ring is known for its ability to disrupt fungal cellular processes. Studies indicate that thiazole derivatives can effectively control phytopathogenic microorganisms, making them suitable candidates for developing new agricultural chemicals .
Materials Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices for enhanced properties. Research indicates that incorporating thiazole-based compounds into polymers can improve thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
A study on thiazole derivatives including this compound showed promising results in inhibiting the proliferation of various cancer cell lines. The compound induced apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial agents, the compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics. The study highlighted its potential as a lead candidate for developing new antimicrobial therapies.
Mechanism of Action
The exact mechanism by which N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide exerts its effects depends on the specific application. For antimicrobial activity, it may disrupt essential cellular processes in microorganisms. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs are primarily distinguished by variations in the aromatic systems (naphthalene vs. benzene or indole) and substituent patterns. Key comparisons include:
Table 1: Physicochemical Comparison with Thiazole-Containing Analogues
Key Observations :
- The naphthalene carboxamide derivative has a higher molecular weight (344.43 g/mol) compared to simpler phenyl-indole-thiazole hybrids (289.35 g/mol) but is lighter than oxadiazole-thiazole hybrids (375.47 g/mol) due to the absence of sulfonyl or oxadiazole groups .
- Melting points for thiazole derivatives vary widely; bulky substituents like naphthalene may increase melting points, but experimental data for the target compound is lacking .
Antitumor Activity:
- Phenylthiazolylindoles (e.g., 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles) exhibit potent antitumor activity against 60 human tumor cell lines, with IC₅₀ values in the nanomolar range. Chloro substituents on the aromatic rings enhance activity .
- Naphthalene-carboxamide hybrids: While direct data on the target compound is unavailable, naphthalene derivatives (e.g., chromeno[4,3-b]pyrroles) show antimycobacterial activity against M. tuberculosis H37Rv, suggesting that the naphthalene system may improve membrane permeability and target binding .
Antimicrobial Activity:
- Thiazole-oxadiazole hybrids (e.g., Compound 7c) demonstrate moderate antimicrobial activity, but their efficacy is lower than naphthalene-containing analogs due to reduced hydrophobicity .
Crystallographic and Spectroscopic Data
- Crystal Packing : Naphthalene-phenyl systems (e.g., 1-[3-(Naphthalen-1-yl)phenyl]naphthalene) exhibit near-planar geometries with mixed cis/trans configurations, favoring π-π interactions .
- Spectroscopy : Thiazole derivatives are characterized by IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (thiazole protons at δ 7.2–8.1 ppm). Naphthalene protons typically resonate at δ 7.5–8.3 ppm .
Stability and Toxicity Considerations
- Thiazole derivatives are prone to hydrolysis under acidic conditions. Naphthalene-carboxamide groups may improve stability compared to oxadiazole analogs .
Biological Activity
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and patents.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with thiazole moieties. The methodology often employs various coupling reactions to achieve the desired compound, focusing on optimizing yield and purity.
Antitumor Activity
Research has demonstrated that derivatives of thiazole compounds exhibit notable antiproliferative effects against various human tumor cell lines. Specifically, compounds similar to this compound have shown promising results in inhibiting tumor cell growth through several mechanisms:
- Cell Cycle Arrest : At lower concentrations, these compounds can induce autophagic cell death characterized by the formation of cytoplasmic vacuoles without nuclear loss. At higher concentrations, they trigger apoptosis and lead to cell cycle arrest at the G1 phase .
- Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer progression, such as TBK1 and IKKε. These kinases play crucial roles in inflammatory responses and cancer cell survival .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated across different cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.3 | Autophagic cell death |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:
- Study on Antiproliferative Effects : A study published in 2016 showed that a thiazole derivative similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, with a focus on its ability to induce apoptosis .
- Mechanistic Insights : Another study explored the molecular pathways affected by thiazole compounds, confirming their role in inhibiting key signaling pathways associated with tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
